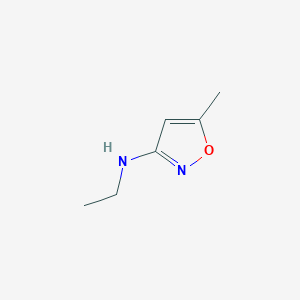
methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is a chemical compound belonging to the class of benzothiopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate can be synthesized through the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction involves the formation of a cyclic structure by intramolecular condensation, typically under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or sodium hydride, and the product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or hydrazines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Applications De Recherche Scientifique
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
- Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate
Uniqueness
Methyl 4-oxo-3,4-dihydro-2H-1-benzothiopyran-8-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzothiopyran core and the presence of a carboxylate group make it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10O3S |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
methyl 4-oxo-2,3-dihydrothiochromene-8-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-14-11(13)8-4-2-3-7-9(12)5-6-15-10(7)8/h2-4H,5-6H2,1H3 |
Clé InChI |
NTVUFUVRUYHMKC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC2=C1SCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)


![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)

